molecular formula C9H19N B1466845 N-(2-methylbutyl)cyclobutanamine CAS No. 1248459-58-6

N-(2-methylbutyl)cyclobutanamine

Cat. No.: B1466845
CAS No.: 1248459-58-6
M. Wt: 141.25 g/mol
InChI Key: GDBRNALSUSLATI-UHFFFAOYSA-N
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Description

N-(2-methylbutyl)cyclobutanamine is a secondary amine featuring a cyclobutane ring substituted with a 2-methylbutyl group. The cyclobutanamine scaffold is known for its strained four-membered ring, which influences reactivity, solubility, and intermolecular interactions .

Properties

CAS No.

1248459-58-6

Molecular Formula

C9H19N

Molecular Weight

141.25 g/mol

IUPAC Name

N-(2-methylbutyl)cyclobutanamine

InChI

InChI=1S/C9H19N/c1-3-8(2)7-10-9-5-4-6-9/h8-10H,3-7H2,1-2H3

InChI Key

GDBRNALSUSLATI-UHFFFAOYSA-N

SMILES

CCC(C)CNC1CCC1

Canonical SMILES

CCC(C)CNC1CCC1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclobutanamine Derivatives

Cyclobutanamine derivatives differ primarily in their N-substituents, which significantly alter physical and chemical properties. Key examples from the evidence include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Spectral Data (HRMS/NMR) Reference
N-(2-methylbutyl)cyclobutanamine 2-methylbutyl C₉H₁₉N 141.26 (estimated) Not reported in evidence
N-Benzylcyclobutanamine (9k) Benzyl C₁₁H₁₅N 161.24 HRMS: [M+H]⁺ 260.1651 (calculated)
N-(4-Methoxybenzyl)cyclobutanamine (9l) 4-Methoxybenzyl C₁₂H₁₇NO 191.27 Not isolated; crude yield 33–38%
N-Methylcyclobutanamine Methyl C₅H₁₁N 85.15 Monoistopic mass: 85.089149
N-[(3-fluorophenyl)methyl]cyclobutanamine 3-Fluorobenzyl C₁₁H₁₄FN 179.24 CAS No.: 1250108-36-1
  • Spectral Trends: Benzyl-substituted derivatives (e.g., 9k, 9l) exhibit higher molecular weights and distinct ¹H NMR shifts due to aromatic protons (e.g., δ 7.2–7.4 ppm for benzyl groups) , whereas aliphatic substituents like 2-methylbutyl would show signals in the δ 0.8–1.6 ppm range for branched alkyl chains .

Functional Group Comparisons: Amines vs. Amides and Imines

The 2-methylbutyl moiety appears in non-amine compounds, offering indirect insights:

  • N-(2-methylbutyl)acetamide (C1): Found in Bactrocera tryonimales volatiles, this amide constitutes ~10% of the blend and demonstrates moderate volatility .
  • (E)-N-(2-methylbutyl)-1-(pyridin-3-yl)methanimine: This imine, identified in pear floral volatiles, has a fruity aroma due to its conjugated system . The cyclobutanamine analog, lacking conjugation, may exhibit less pronounced sensory properties but greater chemical stability.

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